2-Bromobenzyl Phenyl Sulfone
Overview
Description
Scientific Research Applications
2-Bromobenzyl Phenyl Sulfone is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromobenzyl compounds can undergo reactions at the benzylic position .
Mode of Action
2-Bromobenzyl Phenyl Sulfone likely interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. The compound then reacts with another molecule to form the final product .
Biochemical Pathways
It is known that bromobenzyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It is known that bromobenzyl compounds can undergo various reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
2-Bromobenzyl Phenyl Sulfone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions at the benzylic position, involving free radical bromination and nucleophilic substitution
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic flux . These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to interact with enzymes and other proteins is critical for its role in biochemical reactions. Additionally, it can induce changes in gene expression, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . It is essential to determine the threshold levels and safe dosage ranges to avoid potential harm in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s role in metabolism and its potential impact on cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These factors are essential for studying the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl Phenyl Sulfone typically involves the reaction of benzyl bromide with phenyl sulfone under specific conditions. One common method is the nucleophilic substitution reaction where benzyl bromide reacts with sodium phenylsulfinate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl Phenyl Sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones with higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzyl phenyl sulfones.
Oxidation: Sulfoxides or higher sulfones.
Reduction: Sulfides or other reduced sulfur compounds.
Comparison with Similar Compounds
Benzyl Phenyl Sulfone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzyl Phenyl Sulfone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Phenyl Sulfone: Simplest form, lacking the benzyl group, used in various industrial applications.
Uniqueness: 2-Bromobenzyl Phenyl Sulfone is unique due to the presence of both the benzyl bromide and phenyl sulfone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions makes it valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-2-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGEPLMWCLSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462792 | |
Record name | 2-Bromobenzyl Phenyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92022-50-9 | |
Record name | 2-Bromobenzyl Phenyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Bromobenzyl Phenyl Sulfone according to the research?
A1: The research highlights this compound as a valuable precursor in synthesizing dihalodiphenylacetylenes []. These acetylene derivatives are versatile building blocks for creating tailor-made phenylene-ethynylenes, a class of polymers with interesting optoelectronic properties.
Q2: Can you describe the synthesis of this compound as mentioned in the research?
A2: The abstract describes a straightforward synthesis of this compound []. 2-Bromobenzyl bromide reacts with sodium benzenesulfinate (PhSO2Na) in dimethylformamide (DMF) at 80°C. This reaction yields this compound after workup and purification.
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